ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Overview
Description
Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: is a chemical compound belonging to the class of pyrrolopyridines, which are nitrogen-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminopyridine derivatives with α-keto esters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to improve efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties. It is often studied for its ability to inhibit various enzymes and receptors involved in disease processes.
Medicine: In the field of medicine, this compound is investigated for its therapeutic potential. It has been explored as a lead compound for the development of new drugs targeting specific diseases, including cancer and microbial infections.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its applications extend to the development of new materials and technologies.
Mechanism of Action
The mechanism by which ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{3{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects[{{{CITATION{{{_3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate and exhibit similar biological activities.
Pyrrolopyrazine Derivatives: These compounds contain pyrrole and pyrazine rings and are known for their diverse biological activities.
Pyrrolopyrimidine Derivatives: indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2 ....
Uniqueness: this compound stands out due to its specific structural features and reactivity, which make it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-3-6-4-8(13)12-9(6)11-5-7/h3,5H,2,4H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLAJXGYUDYECV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NC(=O)C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573436 | |
Record name | Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223646-21-7 | |
Record name | Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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